molecular formula C14H18N4O3S B2880566 2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2191213-20-2

2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2880566
M. Wt: 322.38
InChI Key: WQMQPMGKOYUSEK-UHFFFAOYSA-N
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Description

2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis Techniques

  • Rhodium-Catalyzed Denitrogenative Hydration : N-Sulfonyl-1,2,3-triazoles react with water in the presence of a rhodium catalyst to produce α-amino ketones, achieving a regioselective 1,2-aminohydroxylation of terminal alkynes. This method demonstrates the utility of 1,2,3-triazoles in synthesizing valuable chemical intermediates (Miura et al., 2012).

Biological Activity

  • Antibacterial and Free Radical Scavenging Activity : Novel 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro antibacterial and free radical scavenging activities. Among them, certain compounds exhibited potent activity compared to standard drugs, highlighting the potential of triazole derivatives in pharmaceutical applications (Sreerama et al., 2020).

Reactivity and Derivatives

  • Cycloadditions and Triazole Formation : Studies on the reactivity of azetines with nitrile oxides and ylides indicate a versatile pathway for generating 1,2,4-triazoles, demonstrating the synthetic flexibility and potential of triazole compounds in creating complex chemical structures (Hemming et al., 1993).

Mechanistic Insights and Applications

  • Transition-Metal-Catalyzed Denitrogenative Transformations : Electron-deficient 1,2,3-triazoles can undergo transition-metal-catalyzed denitrogenative transformations to form metallo azavinyl carbenes. These intermediates are applied in the synthesis of nitrogen-based heterocycles, showcasing the triazoles' role in advanced synthetic chemistry (Anbarasan et al., 2014).

properties

IUPAC Name

2-[1-(4-ethoxy-3-methylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-3-21-14-5-4-13(8-11(14)2)22(19,20)17-9-12(10-17)18-15-6-7-16-18/h4-8,12H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMQPMGKOYUSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

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